N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-5-12(6-4-9)15(10(2)17)13-14-11(7-16)8-18-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVVCJMHCPQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the formyl and methylphenyl groups. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.
Acylation: Attachment of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to form carboxy derivatives under controlled conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | N-(4-carboxy-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide | 72% | |
| CrO₃ (H₂SO₄) | Same as above | 68% |
Key Findings :
- Oxidation typically occurs at the formyl group, yielding a carboxylic acid derivative.
- Potassium permanganate in acidic media is more selective than chromium trioxide .
Reduction Reactions
The formyl group is reduced to a hydroxymethyl group using borohydrides or aluminum hydrides.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ (MeOH, 0°C) | N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide | 85% | |
| LiAlH₄ (THF, reflux) | Same as above | 78% |
Notes :
- Sodium borohydride is preferred for milder conditions and higher yields .
- The hydroxymethyl product serves as an intermediate for further functionalization (e.g., esterification) .
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring participates in halogenation and nitration.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (FeCl₃, CHCl₃) | 5-Bromo-N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide | 63% | |
| Nitration | HNO₃ (H₂SO₄, 50°C) | 5-Nitro derivative | 58% |
Mechanistic Insight :
- Bromination occurs preferentially at the 5-position of the thiazole ring due to electrophilic aromatic substitution (EAS) directing effects .
Condensation Reactions
The formyl group engages in Knoevenagel and Vilsmeier-Haack reactions.
Highlights :
Nucleophilic Substitution at the Acetamide Group
The acetamide’s carbonyl is susceptible to nucleophilic attack.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₂OH·HCl | NaOH (EtOH) | Hydroxamic acid derivative | 70% | |
| Hydrazine hydrate | Reflux (EtOH) | Hydrazide derivative | 82% |
Applications :
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ (DME) | 4-Fluorophenyl-substituted derivative | 65% |
Significance :
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (6M, reflux) | N-(4-formyl-1,3-thiazol-2-yl)-4-methylaniline + acetic acid | 90% | |
| NaOH (aq., 70°C) | Same as above | 88% |
Comparative Reactivity with Analogues
The 4-methylphenyl group influences steric and electronic effects:
| Compound Modification | Reactivity Trend | Reference |
|---|---|---|
| 4-Trifluoromethylphenyl | Slower electrophilic substitution | |
| 4-Methoxyphenyl | Faster oxidation |
Scientific Research Applications
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects on Molecular Properties
The table below compares key structural features and molecular properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide with its analogs:
*Note: The molecular weight of the target compound is inferred from analogs in .
Key Observations:
Biological Activity
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Formylation : The introduction of the formyl group can be accomplished using reagents like formic acid or formyl chloride.
- Acylation : The acetamide group is attached through acylation reactions.
The compound's molecular formula is , and its structure features a thiazole ring substituted with a formyl group and a methylphenyl group .
Antimicrobial Properties
Research has shown that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its potential against various pathogens. Studies indicate that compounds with thiazole moieties often demonstrate enhanced antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and inhibit enzymatic activities .
Table 1: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 15.62 | |
| Pseudomonas aeruginosa | 62.50 |
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. The presence of specific substituents on the phenyl ring can enhance cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values comparable to established chemotherapeutics .
Table 2: Antitumor Activity
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
- DNA/RNA Interaction : The compound may bind to nucleic acids, influencing gene expression and cellular function .
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazole derivatives in drug development:
- A study demonstrated that modifications on the thiazole ring significantly impacted the cytotoxicity against cancer cell lines, indicating structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy .
- Another investigation focused on the antibacterial properties of thiazole derivatives, revealing that electron-donating groups on the phenyl ring enhance antimicrobial activity against Gram-positive bacteria .
Q & A
Q. What are the common synthetic routes for preparing N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide?
The synthesis typically involves multi-step organic reactions, such as coupling thiazole derivatives with substituted acetamides. For example, α-haloketones (e.g., phenacyl bromides) can react with hydrazides or amines to form thiazole-acetamide hybrids . A specific method includes refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride, followed by crystallization from ethanol for purification . Key steps often require optimizing reaction conditions (temperature, solvent) and monitoring via TLC or HPLC.
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the connectivity of the thiazole ring, formyl group, and acetamide moiety. Infrared (IR) spectroscopy identifies functional groups like the formyl (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while X-ray crystallography resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can researchers confirm the purity and stability of this compound during storage?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95% recommended). Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity. Storage at 2–8°C in inert atmospheres (e.g., argon) minimizes hydrolysis or oxidation of the formyl group . Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting stability.
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data during structure determination?
Discrepancies in bond lengths or angles may arise from disorder or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints/constraints and validate geometry against the Cambridge Structural Database (CSD) . For ambiguous electron density, iterative refinement with Olex2 or PLATON and validation via R-factor convergence (<5%) are advised . High-resolution data (≤1.0 Å) and Hirshfeld surface analysis can clarify weak interactions .
Q. How can computational modeling be integrated with experimental data to predict biological activity?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies potential binding modes of the thiazole-acetamide scaffold. Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties (logP, polar surface area) with enzyme inhibition data . Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., formyl vs. methyl groups) on reactivity . Validate predictions with in vitro assays (e.g., IC₅₀ measurements).
Q. What are the key considerations in designing experiments to assess the structure-activity relationship (SAR) of thiazole-containing acetamide derivatives?
- Variable Substitutions : Systematically modify the thiazole’s 4-formyl group and the phenyl ring’s methyl group to evaluate electronic and steric effects .
- Biological Assays : Use enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial susceptibility testing to quantify activity changes .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to distinguish influential substituents and optimize lead compounds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
